molecular formula C26H25BrN4O3 B1682406 Zaurategrast CAS No. 455264-31-0

Zaurategrast

Cat. No. B1682406
M. Wt: 521.4 g/mol
InChI Key: KYHVWHYLKOHLKA-FQEVSTJZSA-N
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Description

Zaurategrast (CDP323) is an ethyl ester prodrug of CT7758, a potent carboxylic acid antagonist of integrin alpha4-beta1 (α4β1) or very late antigen 4 (VLA4). It was under development with UCB and Biogen Idec for the treatment of multiple sclerosis .


Synthesis Analysis

A risk of acetamide formation, a potential genotoxic impurity, was identified in the API formation step of the process during the early development phase. To minimize the risk of acetamide impurity presence, an adequate chemical process design was applied. The implementation of a workup sequence involving initially three aqueous washes was later proven to be successful when an appropriate analytical method to detect acetamide below ppm levels was available .


Molecular Structure Analysis

The molecular formula of Zaurategrast is C26H25BrN4O3 .


Chemical Reactions Analysis

In the synthesis of Zaurategrast, a risk of acetamide formation was identified. This was mitigated by applying an adequate chemical process design. The implementation of a workup sequence involving initially three aqueous washes was later proven to be successful .


Physical And Chemical Properties Analysis

The molecular weight of Zaurategrast is 521.4 g/mol .

Safety And Hazards

The safety, tolerability, and pharmacokinetic profile of Zaurategrast have been evaluated in 75 female and male healthy volunteers in three separate Phase 1 studies. Zaurategrast was well tolerated at oral doses up to 1000 mg given twice daily for 7 consecutive days with an adverse event profile comparable to that observed with placebo .

properties

IUPAC Name

(2S)-2-[(2-bromo-3-oxospiro[3.5]non-1-en-1-yl)amino]-3-[4-(2,7-naphthyridin-1-ylamino)phenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25BrN4O3/c27-21-22(26(23(21)32)10-2-1-3-11-26)31-20(25(33)34)14-16-4-6-18(7-5-16)30-24-19-15-28-12-8-17(19)9-13-29-24/h4-9,12-13,15,20,31H,1-3,10-11,14H2,(H,29,30)(H,33,34)/t20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYHVWHYLKOHLKA-FQEVSTJZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)C(=C(C2=O)Br)NC(CC3=CC=C(C=C3)NC4=NC=CC5=C4C=NC=C5)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC2(CC1)C(=C(C2=O)Br)N[C@@H](CC3=CC=C(C=C3)NC4=NC=CC5=C4C=NC=C5)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25BrN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90196547
Record name Zaurategrast
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90196547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

521.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Zaurategrast

CAS RN

455264-31-0
Record name N-(2-Bromo-3-oxospiro[3.5]non-1-en-1-yl)-4-(2,7-naphthyridin-1-ylamino)-L-phenylalanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=455264-31-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Zaurategrast [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0455264310
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Zaurategrast
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90196547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ct-7758
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ZAURATEGRAST
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/06A0IC74I3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
39
Citations
A Schülé, C Ates, M Palacio, J Stofferis… - … Process Research & …, 2010 - ACS Publications
In this article we describe the strategy adopted to minimize the risk of acetamide presence in zaurategrast sulfate drug candidate. A risk of acetamide formation (a potential genotoxic …
Number of citations: 23 pubs.acs.org
MO Evbuomwan, RF Heier, D Karpova, S Christ… - Blood, 2017 - Elsevier
… Summary: Currently available small molecule VLA-4 antagonists (BIO5192, firategrast, and zaurategrast) have suffered from poor bioavailability and a short half-life. These preliminary …
Number of citations: 2 www.sciencedirect.com
F Piehl - Journal of internal medicine, 2021 - Wiley Online Library
… of α2-integrin, as well as firategrast and zaurategrast, two oral α4β-integrin modulators. Whilst … In contrast, development of zaurategrast was terminated after unsatisfactory interim results …
Number of citations: 63 onlinelibrary.wiley.com
T Hanke, D Merk, D Steinhilber, G Geisslinger… - Pharmacology & …, 2016 - Elsevier
Inflammation is a crucial physiological response of our body to any kind of noxa be it an infection or tissue injury. However, this physiological process can be detrimental if dysregulated, …
Number of citations: 59 www.sciencedirect.com
M Ahmadzai, M Small, R Sehmi, G Gauvreau… - Frontiers in …, 2015 - frontiersin.org
… PICR is integrin-mediated, we identified the integrin receptor subtype(s) involved in this phenomenon using a novel α 4 β 7 /α 4 β 1 dual-antagonist known as CDP-323 (or Zaurategrast)…
Number of citations: 15 www.frontiersin.org
Y You, J Chen, F Zhu, Q Xu, L Han, X Gao… - Journal of Biological …, 2019 - ASBMB
… C, CFSE-labeled dHL60 cells were preincubated or not with 2 mm zaurategrast for 1 h and then stimulated with 10 μm fMLF for 30 min, followed by adhesion to the HUVEC monolayer. …
Number of citations: 12 www.jbc.org
YW Wang, S Chen, N Huang, J Li - researchgate.net
… For α4 inhibitor zaurategrast treatment, zaurategrast was intraperitoneally injected by the … CFSE-labeled dHL60 cells were preincubated with 2 mM zaurategrast or not for 1h and then …
Number of citations: 0 www.researchgate.net
A Ahmadi, Z Fallah Vastani, M Abounoori… - Health Science …, 2022 - Wiley Online Library
Background Multiple sclerosis (MS) is an autoimmune inflammatory disease of the central nervous system (CNS) that T cells become autoreactive by recognizing CNS antigens. Both …
Number of citations: 8 onlinelibrary.wiley.com
G Szekely, MC Amores de Sousa, M Gil… - Chemical …, 2015 - ACS Publications
Most pharmaceutical products are manufactured either by applying a total synthesis approach or by modifying a naturally occurring product. In both cases, a wide range of reactive …
Number of citations: 170 pubs.acs.org
C Papeix, G Castelnovo, E Leray, M Coustans… - Neurology and …, 2022 - Springer
Introduction It is important to confirm the effectiveness and tolerability of disease-modifying treatments for relapsing–remitting multiple sclerosis (RRMS) in real-world treatment settings. …
Number of citations: 3 link.springer.com

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